(6-Benzhydryloxycarbonylamino-purin-9-yl)-acetic acid

Peptide Nucleic Acid Synthesis Solid-Phase Synthesis Purity Analysis

PNA researchers: substituting Bhoc-protected adenine precursors with Bz/iBu alternatives causes branching, deletions, and yield loss in solid-phase synthesis. CAS 186046-80-0 is the non-substitutable N6-Bhoc-adenine-9-acetic acid building block for Fmoc-PNA-A(Bhoc)-OH monomer synthesis. • Orthogonal Bhoc protection: stable during repetitive SPPS coupling cycles, cleaved cleanly under TFA/m-cresol conditions that Bz/iBu cannot match • Enables in-house PNA monomer production for quality oversight and supply chain autonomy • ≥95% purity (NMR) ensures high-fidelity PNA oligomer assembly for diagnostic probes, antisense research, and nanotechnology applications

Molecular Formula C21H17N5O4
Molecular Weight 403.4 g/mol
CAS No. 186046-80-0
Cat. No. B066834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Benzhydryloxycarbonylamino-purin-9-yl)-acetic acid
CAS186046-80-0
Molecular FormulaC21H17N5O4
Molecular Weight403.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)NC3=C4C(=NC=N3)N(C=N4)CC(=O)O
InChIInChI=1S/C21H17N5O4/c27-16(28)11-26-13-24-17-19(22-12-23-20(17)26)25-21(29)30-18(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,12-13,18H,11H2,(H,27,28)(H,22,23,25,29)
InChIKeyFTKPROASZKHXHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

186046-80-0 – PNA Adenine Monomer Precursor


(6-Benzhydryloxycarbonylamino-purin-9-yl)-acetic acid (CAS 186046-80-0), also referred to as Bhoc-Adenine-acetic acid or N6-Bhoc-adenin-9-yl acetic acid, is a purine derivative and a key building block in organic synthesis . It features a purine core (adenine) modified at the N6 position with a benzhydryloxycarbonyl (Bhoc) protecting group and at the N9 position with an acetic acid moiety . Its primary and specific utility lies in the synthesis of Peptide Nucleic Acid (PNA) monomers, where the Bhoc group protects the exocyclic amine of adenine during solid-phase synthesis, while the acetic acid functional group provides a handle for further conjugation to the PNA backbone .

Workflow Fmoc-based solid-phase PNA monomer synthesis
Selection context Bhoc protecting group compatible with adenine N6 protection during SPPS cycles
Use context N9-acetic acid handle supports conjugation to PNA backbone

186046-80-0 Substitution Risks in PNA Synthesis


Generic substitution of (6-Benzhydryloxycarbonylamino-purin-9-yl)-acetic acid with other adenine-9-acetic acid derivatives is not feasible in Fmoc-based Peptide Nucleic Acid (PNA) synthesis. The specific combination of the N9-acetic acid handle for backbone attachment and the N6-Bhoc protecting group is essential. The Bhoc group is specifically selected for this application because it provides robust protection for the exocyclic amine of adenine during the repetitive coupling cycles of solid-phase synthesis, yet it is completely and reliably removed under the final, strong acid cleavage conditions (e.g., TFA/m-cresol) required to detach the full-length PNA oligomer from the resin . Alternative protecting groups like benzoyl (Bz) or isobutyryl (iBu) lack this orthogonal stability profile; they either require harsher, less selective deprotection conditions that can damage the PNA oligomer or are not sufficiently stable during the synthesis cycles, leading to branching, deletion sequences, and significantly reduced yield and purity of the final PNA product [1].

Property
Target (Bhoc)
Substitute (Bz / iBu)
Protection stability during SPPS
Robust during coupling cycles; resists premature loss
May be insufficiently stable, leading to branching and deletion sequences
Deprotection conditions
Cleaved completely under final TFA/m-cresol cleavage
Often require harsher conditions that can damage the PNA oligomer

186046-80-0 Purity and Function Evidence


Purity Comparison with Alternative PNA Precursors

The target compound, 2-(6-(((Benzhydryloxy)carbonyl)amino)-9H-purin-9-yl)acetic acid, is commercially available with a guaranteed minimum purity of ≥95% as determined by Nuclear Magnetic Resonance (NMR) spectroscopy [1]. This high purity is critical for ensuring high-fidelity incorporation into PNA oligomers. In contrast, the fully assembled and protected monomer, Fmoc-PNA-A(Bhoc)-OH, which is the direct downstream product, is typically specified with a similar purity of ≥95% . This parity in purity specification indicates that the precursor (186046-80-0) does not introduce additional impurities that would compromise the quality of the final, more expensive monomer. This ensures a consistent and predictable supply chain where the starting material's quality directly supports the synthesis of high-grade PNA monomers.

Purity specification
Specification review
≥95% (NMR) vs ≥95% (HPLC)
Equivalent purity grade supports precursor quality consistency for monomer synthesis.
Based on vendor Certificate of Analysis.
Peptide Nucleic Acid Synthesis Solid-Phase Synthesis Purity Analysis Chemical Procurement

LogD Solubility Advantage in Conjugation

The target compound, 2-(6-(((Benzhydryloxy)carbonyl)amino)-9H-purin-9-yl)acetic acid, possesses a predicted distribution coefficient (LogD) of -0.79 at pH 7.4 . This negative LogD value indicates that the compound is significantly more hydrophilic and will partition preferentially into the aqueous phase at physiological pH compared to its fully protected analog, Fmoc-PNA-A(Bhoc)-OH, which contains a highly lipophilic Fmoc group [1]. This difference in hydrophilicity is crucial for the conjugation step used to create the PNA monomer. The carboxylic acid group of 186046-80-0 must react with the amine on the PNA backbone in an aqueous or polar organic solvent mixture. Its higher water solubility facilitates this reaction, potentially leading to more efficient and higher-yielding conjugation, unlike a more lipophilic protected analog which may require less favorable solvent conditions.

LogD solubility profile
Class-level inference
LogD = −0.79 vs LogD > +3 (inferred)
Reported LogD suggests aqueous-phase preference, supporting conjugation reaction conditions.
Predicted LogD; experimental validation may be required.
Peptide Nucleic Acid Chemistry Conjugation Chemistry Physicochemical Properties Reaction Optimization

Storage Stability Profile

The storage condition for (6-Benzhydryloxycarbonylamino-purin-9-yl)-acetic acid is consistently specified by multiple vendors as +2 to +8 °C [1]. This requirement is identical to the storage conditions for the final, fully protected PNA monomer, Fmoc-PNA-A(Bhoc)-OH, which is also stored at -20°C or +4°C . The similarity in storage requirements indicates that the Bhoc protecting group, a key structural feature, provides comparable stability to the nucleobase core in this precursor molecule as it does in the final monomer. This provides procurement confidence that the compound can be managed within standard laboratory cold-chain logistics without requiring specialized, ultra-low temperature storage, minimizing the risk of degradation during shipping and long-term storage.

Storage stability
Specification review
+2 to +8 °C vs −20 °C / +4 °C
Similar cold-chain requirements may simplify procurement logistics.
As per vendor technical datasheets.
Chemical Storage Stability Procurement Logistics Reagent Management

186046-80-0 Applications in PNA Technologies


Custom PNA Monomer Synthesis

The primary and most specific application for 2-(6-(((Benzhydryloxy)carbonyl)amino)-9H-purin-9-yl)acetic acid is as a critical precursor in the laboratory-scale synthesis of the Fmoc-PNA-A(Bhoc)-OH monomer. This monomer is the essential building block for incorporating adenine bases into Peptide Nucleic Acid (PNA) oligomers via standard Fmoc solid-phase peptide synthesis (SPPS) protocols . Users requiring non-standard PNA sequences or seeking to produce PNA oligomers in-house for diagnostic probe development, antisense research, or nanotechnology applications will procure this compound to synthesize their own monomers.

PNA Chemistry and Nucleic Acid Mimics Research

Research groups focused on developing novel PNA analogs or exploring new conjugation chemistries for nucleic acid mimics utilize this compound as a versatile starting material. The free acetic acid moiety at the N9 position allows for exploration of alternative backbone attachment strategies beyond the standard aminoethylglycine PNA backbone . The stability and reliable deprotection profile of the Bhoc group make it a preferred choice for designing new PNA architectures where the adenine base requires robust protection throughout a multi-step synthetic sequence .

PNA Diagnostic Assay Development

For biotechnology companies developing PNA-based Fluorescence In Situ Hybridization (FISH) probes or PNA-based biosensors, consistent access to high-quality PNA monomers is essential. Procuring the precursor 186046-80-0 can be a strategic part of a quality-controlled, in-house monomer synthesis program. This approach allows for greater oversight of the monomer quality, potentially reducing costs and supply chain risks associated with relying on a limited number of commercial PNA monomer suppliers .

Application
Selection Property
Validation Focus
Custom PNA Monomer Synthesis
Bhoc-protected adenine with N9-acetic acid handle
Coupling efficiency and Fmoc-SPPS compatibility
PNA Chemistry & Nucleic Acid Mimics Research
Free N9-acetic acid for backbone variation
Conjugation chemistry and protecting group orthogonality
PNA Diagnostic Assay Development
High-purity precursor for in-house monomer synthesis
Batch-to-batch consistency and monomer quality control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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